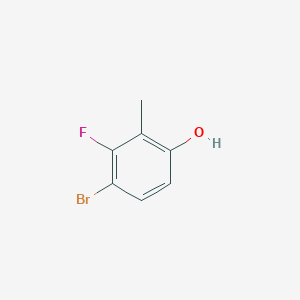

4-Bromo-3-fluoro-2-methylphenol

Vue d'ensemble

Description

4-Bromo-3-fluoro-2-methylphenol is a phenolic organic compound . It is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .

Synthesis Analysis

The synthesis of 4-Bromo-3-fluoro-2-methylphenol can be achieved through several laboratory methods. One such method involves the total synthesis of 3-methylcalix arene . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis

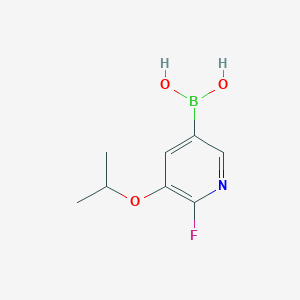

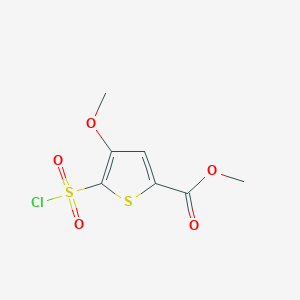

The molecular structure of 4-Bromo-3-fluoro-2-methylphenol is represented by the formula C7H6BrFO . The InChI code for this compound is 1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 .Chemical Reactions Analysis

4-Bromo-3-fluoro-2-methylphenol participates in various chemical reactions. For instance, it participates in the total synthesis of 3-methylcalix arene . It also shows photoactivity in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-2-methylphenol has a molecular weight of 205.03 . It is a solid or semi-solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 243.4±35.0 °C at 760 mmHg .Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-3-fluoro-2-methylphenol: is a valuable compound in organic synthesis due to its reactive bromo and fluoro groups. It can act as a precursor for synthesizing complex molecules. For instance, it can be used to create bromo-functionalized initiators for polymerization reactions .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to develop pharmaceuticals . Its structure is conducive for creating molecules with potential antioxidant, antimicrobial, and anticancer properties, as bromophenols are known to exhibit such biological activities .

Material Science

The compound’s ability to undergo regioselective bromination makes it a candidate for designing novel materials with specific electronic or optical properties. This is particularly useful in the field of conducting polymers and molecular electronics .

Bioconjugation

4-Bromo-3-fluoro-2-methylphenol: can serve as a linker molecule in bioconjugation. It helps in bonding biomolecules like peptides, proteins, and antibodies with other functional groups or probes, which is crucial in biological assays and diagnostic applications .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods or mass spectrometry to identify and quantify other substances .

Chemical Synthesis

This compound is also used in the synthesis of layered double hydroxides (LDHs) . LDHs are used in a variety of applications, including as adsorbents, catalysts, and in drug delivery systems .

Safety and Hazards

4-Bromo-3-fluoro-2-methylphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear personal protective equipment .

Relevant Papers The paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” discusses the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to 4-Bromo-3-fluoro-2-methylphenol .

Mécanisme D'action

Target of Action

It is known that brominated and fluorinated phenols like this compound are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Mode of Action

It’s worth noting that brominated and fluorinated phenols are often used as intermediates in organic synthesis due to their reactivity .

Biochemical Pathways

It’s known that brominated and fluorinated phenols can participate in various chemical reactions, suggesting they may influence a range of biochemical pathways .

Result of Action

Given its use in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff, it’s likely that this compound has diverse effects depending on the context of its use .

Action Environment

It’s worth noting that the properties of such compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

4-bromo-3-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOINEAWTTLAFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)

![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)